Home > Products > Screening Compounds P32532 > Acid Ceramidase-IN-1
Acid Ceramidase-IN-1 -

Acid Ceramidase-IN-1

Catalog Number: EVT-8350218
CAS Number:
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acid Ceramidase-IN-1 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role in sphingolipid metabolism, particularly in the hydrolysis of ceramides into sphingosine and fatty acids. Acid ceramidase, encoded by the ASAH1 gene, is a lysosomal hydrolase with a significant impact on various cellular processes, including apoptosis and autophagy. This enzyme is crucial for maintaining cellular homeostasis and has been implicated in several diseases, including Farber disease, a lysosomal storage disorder linked to acid ceramidase deficiency.

Source

Acid Ceramidase-IN-1 is derived from the enzymatic activity of acid ceramidase. The enzyme was first identified in 1963 from rat brain extracts and has since been characterized in humans. It is synthesized as an inactive precursor that undergoes post-translational modifications within lysosomes to become active. The enzyme's activity is essential for lipid metabolism, particularly in the degradation of sphingolipids .

Classification

Acid ceramidase is classified as a member of the N-terminal nucleophile superfamily of hydrolases. It operates optimally at an acidic pH (around 4.5) and specifically catalyzes the hydrolysis of ceramide substrates . The enzyme exists as a heterodimer composed of a 13 kDa α-subunit and a 30 kDa β-subunit, which are generated through autocleavage of a precursor polypeptide .

Synthesis Analysis

Methods

The synthesis of Acid Ceramidase-IN-1 involves the expression of the ASAH1 gene, which can be achieved through recombinant DNA technology. The precursor protein is produced in host cells (such as bacteria or yeast) and subsequently purified.

Technical Details

The purification process typically includes:

  • Cell Lysis: Breaking open the cells to release the precursor protein.
  • Chromatography: Utilizing techniques such as affinity chromatography to isolate acid ceramidase based on its specific binding properties.
  • Post-Translational Modifications: Ensuring that the enzyme undergoes necessary modifications to achieve its active form.

The resulting enzyme can be further analyzed for its activity using specific substrates like ceramides to confirm functionality .

Molecular Structure Analysis

Structure

Acid Ceramidase-IN-1 exhibits a complex molecular structure characterized by its heterodimeric form. The α-subunit (13 kDa) and β-subunit (30 kDa) are critical for its enzymatic activity. The enzyme's active site contains residues essential for substrate binding and catalysis.

Data

The crystal structure of acid ceramidase has been elucidated, revealing key features such as:

  • Active Site Configuration: The arrangement of amino acids that facilitates the hydrolysis reaction.
  • Lipid Binding Domains: Regions that interact with ceramide substrates, enhancing specificity.

The molecular weight of the active enzyme is approximately 50 kDa when both subunits are combined .

Chemical Reactions Analysis

Reactions

Acid ceramidase catalyzes the following reaction:

CeramideSphingosine+Fatty Acid\text{Ceramide}\rightarrow \text{Sphingosine}+\text{Fatty Acid}

This reaction plays a pivotal role in sphingolipid metabolism, influencing various signaling pathways within cells.

Technical Details

The enzymatic activity can be influenced by factors such as:

  • pH Levels: Optimal activity occurs at acidic pH.
  • Substrate Specificity: Preference for unsaturated ceramides with acyl chain lengths ranging from 6 to 18 carbons.

Inhibitors or activators can modulate this reaction, making acid ceramidase a target for therapeutic interventions .

Mechanism of Action

Process

The mechanism by which acid ceramidase functions involves:

  1. Substrate Binding: Ceramide binds to the active site of acid ceramidase.
  2. Hydrolysis Reaction: Water molecules are utilized to cleave the amide bond in ceramide, producing sphingosine and fatty acids.
  3. Release of Products: The products are released, allowing the enzyme to catalyze additional reactions.

Data

Research indicates that acid ceramidase also participates in reverse reactions under certain conditions, producing ceramide from sphingosine and fatty acids . This dual functionality underscores its importance in cellular lipid homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 50 kDa (active form).
  • Optimal pH: Around 4.5 for catalytic activity.
  • Location: Primarily found in lysosomes within cells.

Chemical Properties

  • Substrate Specificity: Hydrolyzes various forms of ceramides preferentially.
  • Sensitivity to Inhibitors: Certain compounds can inhibit its activity, providing avenues for therapeutic intervention.

Data from studies show that alterations in acid ceramidase activity can lead to significant physiological effects, including apoptosis regulation and inflammation response modulation .

Applications

Scientific Uses

Acid Ceramidase-IN-1 has several important applications in scientific research:

  • Disease Research: Investigating its role in lysosomal storage disorders like Farber disease.
  • Cancer Studies: Understanding how modulating acid ceramidase activity can influence tumor growth and apoptosis.
  • Therapeutic Targeting: Developing inhibitors or activators for potential treatments against various diseases linked to sphingolipid metabolism disruptions.
Introduction to Acid Ceramidase (ASAH1) as a Therapeutic Target

Enzymatic Function and Biological Significance of ASAH1 in Sphingolipid Metabolism

Acid ceramidase (ASAH1, aCDase) is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and free fatty acid. This reaction represents the final degradative step in sphingolipid catabolism within lysosomes and serves as the exclusive source of cellular sphingosine, the backbone for all sphingolipid biosynthesis [2] [6]. The enzyme functions optimally at acidic pH (4.0–5.0) and requires the activator protein saposin-D for full activity on membrane-bound substrates [7]. Structurally, ASAH1 is synthesized as a 55 kDa precursor protein that undergoes autocleavage into a glycosylated 40 kDa β-subunit and a non-glycosylated 13 kDa α-subunit, linked by disulfide bonds [6] [7]. This autocleavage occurs at the peptide bond preceding Cys143, which becomes the catalytic nucleophile essential for both self-processing and ceramide hydrolysis [6].

ASAH1 maintains the ceramide-sphingosine rheostat, a critical balance between these bioactive lipids that determines cellular fate. Ceramide functions as a tumor suppressor lipid, inducing apoptosis and autophagy, while its metabolite sphingosine-1-phosphate (S1P) acts as a potent tumor promoter, driving proliferation, migration, and survival signaling [5] [8]. Through regulation of this rheostat, ASAH1 influences fundamental cellular processes including apoptosis, senescence, inflammation, and stress responses [3] [5].

Table 1: Key Enzymatic Reactions in Sphingolipid Metabolism Involving ASAH1

EnzymeReaction CatalyzedProductsBiological Significance
ASAH1 (ACDase)Ceramide + H₂O → Sphingosine + Fatty AcidSphingosine, Free Fatty AcidFinal step in lysosomal ceramide catabolism; regulates ceramide:S1P balance
Sphingosine Kinases (SPHK1/2)Sphingosine + ATP → Sphingosine-1-phosphate (S1P)S1PGenerates mitogenic and anti-apoptotic signaling molecule
Ceramide Synthases (CERS1-6)Sphingosine + Acyl-CoA → CeramideCeramideGenerates pro-apoptotic lipid with variable acyl chains
Glucosylceramide Synthase (GCS)Ceramide + UDP-Glucose → GlucosylceramideGlucosylceramideInitiates glycosphingolipid synthesis; detoxifies ceramide

Pathophysiological Roles of ASAH1 Dysregulation in Human Diseases

Farber Disease and Spinal Muscular Atrophy with Progressive Myoclonic Epilepsy

Loss-of-function mutations in the ASAH1 gene cause severe lysosomal storage disorders due to irreversible ceramide accumulation. Farber disease (FD) represents the classic phenotype, characterized by subcutaneous nodules, joint contractures, hoarseness, and progressive neurological deterioration [2] [8]. The accumulated ceramides trigger histiocytic infiltration in multiple tissues, leading to granuloma formation and profound inflammation mediated by elevated cytokines including MCP-1, IL-6, and chitotriosidase [2]. A distinct phenotype termed Spinal Muscular Atrophy with Progressive Myoclonic Epilepsy (SMA-PME) presents with motor neuron degeneration, muscle weakness, and seizures, typically with later onset than classical FD [2] [8]. Biochemical diagnosis relies on demonstrating severely reduced ASAH1 activity (<30% of normal) in leukocytes or fibroblasts and elevated C26-ceramide in dried blood spots [2]. Current therapeutic approaches include hematopoietic stem cell transplantation (HSCT) for non-neurological forms and emerging enzyme replacement therapy (ERT) strategies [2] [6].

Table 2: Classification of ASAH1-Related Disorders

Disease ClassificationPrimary Clinical FeaturesMean Age of Death (Years)Key Pathological Findings
Farber Disease (Infantile/Juvenile)Subcutaneous nodules, joint contractures, voice hoarseness, hepatosplenomegaly1.5-15.8 (depending on severity)Ceramide accumulation in lysosomes; histiocytic granulomas
SMA-PMEProgressive proximal weakness, myoclonic epilepsy, respiratory compromise14.4-21.9Motor neuron degeneration; neurogenic muscle atrophy
Neonatal Visceral FormMassive organomegaly, pulmonary insufficiency0.2Visceral ceramide storage; hepatic failure
Combined Farber & SandhoffFD triad plus cherry-red spot, severe neurodegeneration1.75Coexisting glycosphingolipid and ceramide storage

Oncogenic Implications: Prostate Cancer, Melanoma, and Chemoresistance

ASAH1 overexpression is a hallmark of multiple cancers, where it shifts the sphingolipid balance toward survival-promoting S1P. In prostate cancer, elevated ASAH1 expression correlates with disease progression and metastasis, where it enhances invasion through cathepsin B overexpression [3] [8]. Melanoma cells demonstrate constitutive ASAH1 upregulation, which confers resistance to chemotherapy and radiation by suppressing ceramide-mediated apoptosis [3] [5]. In glioblastoma (GBM), ASAH1 overexpression creates a pro-survival environment by maintaining low ceramide and high S1P levels, contributing to tumor invasiveness through urokinase plasminogen activator (uPA) and CCN1 upregulation [8]. Critically, ASAH1 overexpression confers chemoresistance to agents like cisplatin and temozolomide by preventing therapeutic accumulation of ceramide [5] [8]. This establishes ASAH1 as a compelling therapeutic target for reversing treatment resistance.

Emerging Associations with Neurodegenerative and Metabolic Disorders

Beyond cancer and rare genetic disorders, ASAH1 dysregulation contributes to Alzheimer's disease pathogenesis. Reduced ceramide hydrolysis in neuronal lysosomes promotes amyloidogenic processing of APP and enhances tau phosphorylation, accelerating neurodegeneration [1] [5]. In type 2 diabetes, impaired ASAH1 activity correlates with ceramide accumulation in pancreatic β-cells, promoting insulin resistance and contributing to glucolipotoxicity [1] [5] [7]. Additionally, abnormal sphingolipid metabolism due to altered ASAH1 function has been implicated in pulmonary inflammation and acute pancreatitis, suggesting broader pathophysiological roles [5].

Properties

Product Name

Acid Ceramidase-IN-1

IUPAC Name

6-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-2-oxo-1,3-benzoxazole-3-carboxamide

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H25N3O3/c1-12(2)11-19-17(22)21-15-5-4-14(10-16(15)24-18(21)23)13-6-8-20(3)9-7-13/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,19,22)

InChI Key

AYXQGWOLRJUITD-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)N1C2=C(C=C(C=C2)C3CCN(CC3)C)OC1=O

Canonical SMILES

CC(C)CNC(=O)N1C2=C(C=C(C=C2)C3CCN(CC3)C)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.